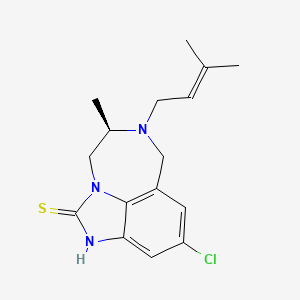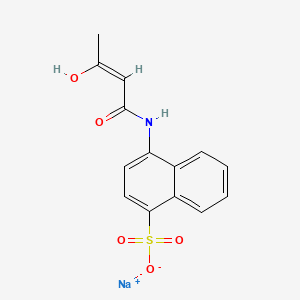
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt is a chemical compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and an amino group linked to a hydroxy-oxo-butenyl moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt typically involves the following steps :
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated using concentrated sulfuric acid to form 1-naphthalenesulfonic acid.
Coupling Reaction: The final step involves the coupling of 1-naphthalenesulfonic acid with 3-hydroxy-1-oxo-2-butenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to carry out the nitration, reduction, sulfonation, and coupling reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt has a wide range of scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonic acid group allows it to interact with proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthalenesulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- 3-Hydroxy-1-oxo-2-butenylamine
Uniqueness
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt is unique due to its specific substitution pattern and the presence of both sulfonic acid and hydroxy-oxo-butenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
125078-63-9 |
|---|---|
Molekularformel |
C14H12NNaO5S |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
sodium;4-[[(Z)-3-hydroxybut-2-enoyl]amino]naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.Na/c1-9(16)8-14(17)15-12-6-7-13(21(18,19)20)11-5-3-2-4-10(11)12;/h2-8,16H,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1/b9-8-; |
InChI-Schlüssel |
YCXJWNHWIKQRLV-UOQXYWCXSA-M |
Isomerische SMILES |
C/C(=C/C(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-])/O.[Na+] |
Kanonische SMILES |
CC(=CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)


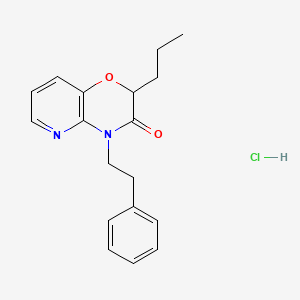
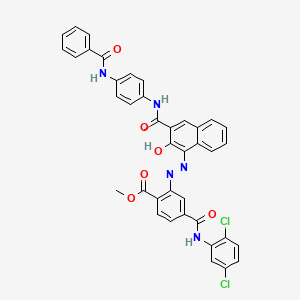

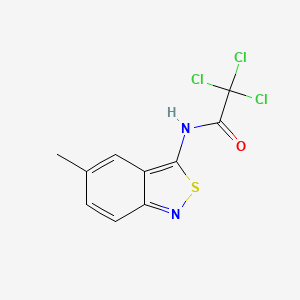
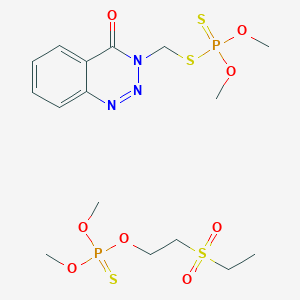

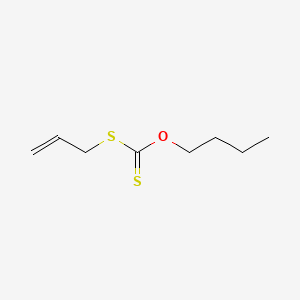
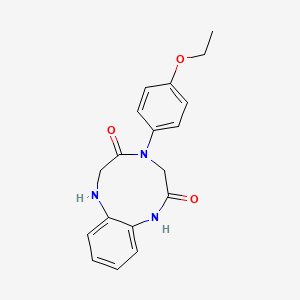
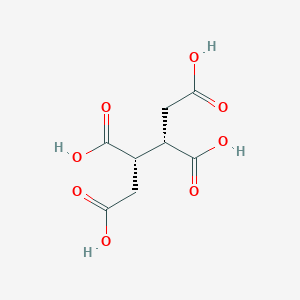
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
